Ethyl 4-(2-methoxyphenyl)-1-methyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-(2-methoxyphenyl)-1-methyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-methoxyphenyl)-1-methyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with urea in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often include refluxing in solvents like ethanol or methanol, with catalysts such as p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-methoxyphenyl)-1-methyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Ethyl 4-(2-methoxyphenyl)-1-methyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines . This mechanism is crucial for its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 4-(2-methoxyphenyl)-1-piperazinecarboxylate
- Triazole-pyrimidine hybrids
Uniqueness
Ethyl 4-(2-methoxyphenyl)-1-methyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific substitution pattern and the presence of both methoxy and propyl groups. This structural uniqueness contributes to its distinct pharmacological properties, such as enhanced neuroprotective and anti-inflammatory activities compared to other similar compounds .
Properties
Molecular Formula |
C18H24N2O4 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
ethyl 6-(2-methoxyphenyl)-3-methyl-2-oxo-4-propyl-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H24N2O4/c1-5-9-13-15(17(21)24-6-2)16(19-18(22)20(13)3)12-10-7-8-11-14(12)23-4/h7-8,10-11,16H,5-6,9H2,1-4H3,(H,19,22) |
InChI Key |
ZVDYRBGXDMGVKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(NC(=O)N1C)C2=CC=CC=C2OC)C(=O)OCC |
Origin of Product |
United States |
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